Acetyl-Ser-Asp-Lys-Pro

Descripción general

Descripción

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .

Synthesis Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .Molecular Structure Analysis

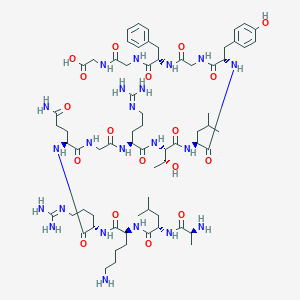

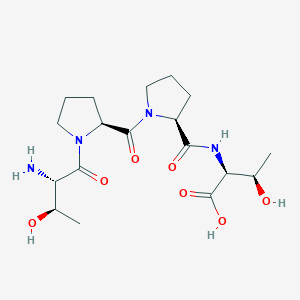

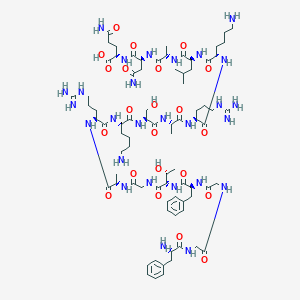

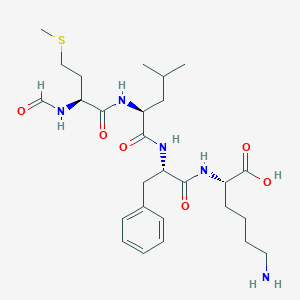

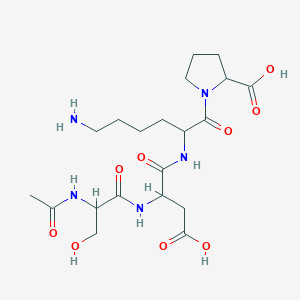

The molecular structure of AcSDKP has been studied and is available in various databases .Chemical Reactions Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented asCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O . Physical And Chemical Properties Analysis

AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .Aplicaciones Científicas De Investigación

Inhibition of Pluripotent Hemopoietic Stem Cells Entry into S-Phase

Ac-SDKP inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle . This means it can control the proliferation of these stem cells, which is crucial in various medical conditions where the regulation of stem cell growth is necessary .

Protection Against Ara-C Lethality in Mice

Ac-SDKP has been found to protect against Ara-C (a chemotherapy medication) lethality in mice . This suggests that it could potentially be used to reduce the side effects of certain chemotherapy drugs .

Substrate for Angiotensin Converting Enzyme

Ac-SDKP is a specific substrate for the N-terminal active site of angiotensin converting enzyme, which is responsible for its degradation in vivo . This implies that it plays a role in the regulation of blood pressure and fluid balance in the body .

Inhibition of Interleukin-1β-Mediated Matrix Metalloproteinase Activation

Ac-SDKP inhibits interleukin-1β-mediated matrix metalloproteinase activation in cardiac fibroblasts . This suggests that it could be used in the treatment of heart diseases where the regulation of matrix metalloproteinases is important .

Regulation of Collagen Deposition

Ac-SDKP has been found to regulate collagen deposition in the heart . This means it could potentially be used in the treatment of fibrotic diseases, where excessive collagen deposition is a problem .

Inhibition of MAPK and NFκB Pathway

Ac-SDKP has been found to inhibit the p42/44 mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NFκB) pathway . This suggests that it could potentially be used in the treatment of diseases where these pathways play a crucial role .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .

Propiedades

IUPAC Name |

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402957, DTXSID40861258 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-Ser-Asp-Lys-Pro | |

CAS RN |

127103-11-1 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

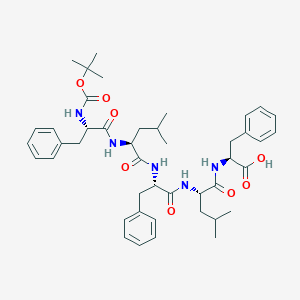

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

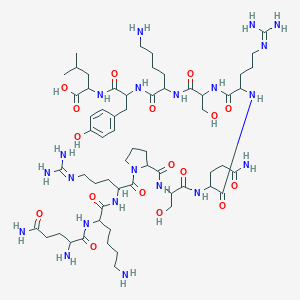

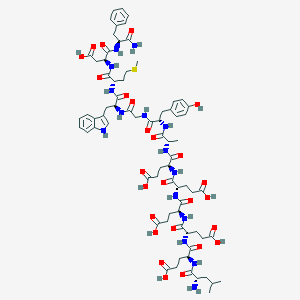

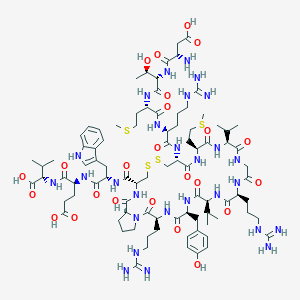

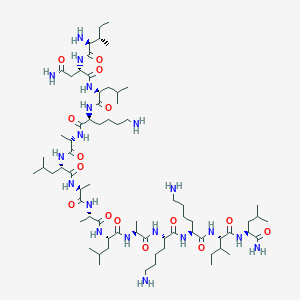

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.